3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide
Description
3-Chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide (hereafter referred to as Compound A) is a halogenated benzamide derivative characterized by a 3-chlorobenzoyl group linked to a trichloroethylamine core substituted with a 3-(trifluoromethyl)phenyl moiety. This structure combines electron-withdrawing groups (chlorine, trifluoromethyl) with a rigid aromatic system, making it a candidate for applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl4F3N2O/c17-11-5-1-3-9(7-11)13(26)25-14(15(18,19)20)24-12-6-2-4-10(8-12)16(21,22)23/h1-8,14,24H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTBHYFHLJWCCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl4F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with 2,2,2-trichloroacetaldehyde under controlled conditions to form an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which may alter the oxidation state of the halogen atoms or the aromatic ring.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit tumor growth. A study highlighted that certain benzamide compounds demonstrated significant antitumor effects in clinical settings, suggesting a potential role for this compound in cancer treatment protocols .
Antiviral Properties
The compound's structural similarities to other antiviral agents suggest it may possess antiviral activity. The development of new antiviral compounds is critical due to the limitations of existing medications. Investigations into N-heterocycles have shown that modifications can lead to enhanced antiviral efficacy, which could be applicable to the synthesis of derivatives of this compound .
Pesticidal Activity
Compounds with similar structures are often evaluated for their pesticidal properties. The Environmental Protection Agency (EPA) has documented the use of benzamide derivatives in pesticide formulations. These compounds can act as effective agents against various agricultural pests, providing an avenue for the application of this compound in crop protection strategies .
Polymer Chemistry
The unique chemical structure of this compound allows it to be explored as a potential additive in polymer formulations. Its properties may enhance thermal stability and mechanical strength in polymer matrices. Research into similar amide compounds has shown that they can improve the performance characteristics of polymers used in various industrial applications .
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Compound A with benzamide derivatives sharing structural or functional group similarities.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Benzamide Derivatives
Electronic and Steric Considerations
- Trifluoromethyl vs. Cyano/Thiadiazole: The CF₃ group in Compound A provides strong electron-withdrawing effects and moderate hydrophobicity, whereas cyano () or thiadiazole () substituents may enhance dipole interactions or π-stacking with biological targets.
- Thiourea vs. Amide Linkage : The thiourea in ’s compound introduces a sulfur atom, which could improve binding to metal ions (e.g., zinc in enzymes) compared to the amide in Compound A .
Research Findings and Computational Insights
For example:
- Docking studies could compare Compound A’s affinity for dopamine D3 receptors (analogous to ’s piperazine-containing ligands) versus analogs with thiadiazole or thiourea groups.
- The trichloroethyl group may occupy hydrophobic pockets in enzyme active sites, while the trifluoromethylphenyl moiety could engage in halogen bonding .
Biological Activity
3-chloro-N-(2,2,2-trichloro-1-((3-(trifluoromethyl)phenyl)amino)ethyl)benzamide is a synthetic compound with potential applications in various biological contexts, particularly in the fields of pharmacology and agrochemicals. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring multiple halogen substituents and an amide functional group. Its molecular formula is C17H14Cl4F3N2O, which suggests significant lipophilicity due to the presence of multiple aromatic rings and trifluoromethyl groups.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cellular processes.
Anticancer Activity
Research has shown that compounds with similar structural motifs often exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that related benzamide derivatives displayed IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HT29 | 5.0 | |
| Compound B | Jurkat | 8.0 | |
| 3-chloro-N... | MCF-7 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells, potentially via interference with cyclin-dependent kinases (CDKs).
- Induction of Apoptosis : Evidence suggests that halogenated benzamides can activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Properties : Some studies indicate that derivatives of this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .
Case Studies
A notable case study involved the evaluation of a series of chlorinated benzamides for their cytotoxic effects on various cancer cell lines. The study highlighted that the presence of electron-withdrawing groups such as chlorine and trifluoromethyl significantly enhanced cytotoxicity .
Another investigation assessed the compound's impact on microbial growth, revealing promising results against certain bacterial strains, suggesting potential applications in agricultural settings or as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
